An In-depth Technical Guide on the Chemical Properties of (R)-7,8-difluorochroman-4-amine
An In-depth Technical Guide on the Chemical Properties of (R)-7,8-difluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-7,8-difluorochroman-4-amine is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of potent and selective Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors. This technical guide provides a comprehensive overview of the known chemical properties of (R)-7,8-difluorochroman-4-amine, including its physicochemical characteristics, spectral data, and its role in the synthesis of advanced therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
(R)-7,8-difluorochroman-4-amine is a chiral compound with the (R)-configuration at the C4 position of the chroman ring. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and metabolic stability.
Table 1: Physicochemical Properties of (R)-7,8-difluorochroman-4-amine and its Hydrochloride Salt
| Property | (R)-7,8-difluorochroman-4-amine | (R)-7,8-difluorochroman-4-amine hydrochloride |
| IUPAC Name | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | (4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| Synonyms | (R)-7,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | Not Available |
| CAS Number | 1213550-52-7[1][2] | 1266231-84-8[3] |
| Molecular Formula | C₉H₉F₂NO[1] | C₉H₁₀ClF₂NO[3] |
| Molecular Weight | 185.17 g/mol [1] | 221.63 g/mol [3] |
| Appearance | Colorless (predicted)[1] | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | 225.2 ± 40.0 °C (Predicted for S-enantiomer) | Not Available |
| Density | 1.292 ± 0.06 g/cm³ (Predicted for S-enantiomer) | Not Available |
| pKa | 8.28 ± 0.20 (Predicted for S-enantiomer) | Not Available |
| Solubility | Not Available | Not Available |
Storage and Stability: (R)-7,8-difluorochroman-4-amine should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] It should be kept in a dark place and sealed in a dry container.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C4, and the methylene protons at C2 and C3. The protons on the carbon adjacent to the nitrogen (C4) would likely appear in the range of 2.3-3.0 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the fluorine atoms will show C-F coupling. Aromatic carbons typically appear in the range of 125-150 ppm. The carbon bearing the amino group (C4) and the carbons of the heterocyclic ring will have characteristic chemical shifts.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for the characterization of fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts being sensitive to the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-7,8-difluorochroman-4-amine, as a primary aromatic amine, is expected to exhibit the following characteristic absorption bands:
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N-H Stretching: Two medium bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.
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N-H Bending: A band in the region of 1650-1580 cm⁻¹.
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C-N Stretching: A strong band for the aromatic C-N stretch is expected in the range of 1335-1250 cm⁻¹.
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C-F Stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponding to the C-F bonds.
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
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Aromatic C=C Bending: Bands in the 1500-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of (R)-7,8-difluorochroman-4-amine is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the heterocyclic ring. Alpha-cleavage, a characteristic fragmentation of amines, would result in the loss of an alkyl radical adjacent to the nitrogen.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of (R)-7,8-difluorochroman-4-amine are not explicitly published in readily accessible scientific literature. However, the synthesis of chiral chroman-4-amines is a well-established area of organic chemistry. The general approach often involves the asymmetric reduction of the corresponding chroman-4-one.
One potential synthetic route involves the following conceptual steps:
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Synthesis of 7,8-difluorochroman-4-one: This precursor can be synthesized from commercially available starting materials through methods such as intramolecular cyclization of a corresponding fluorinated phenol derivative.
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Asymmetric Reduction: The key step to introduce the desired stereochemistry is the asymmetric reduction of the ketone. This can be achieved using various methods:
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Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a chiral ligand.
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Enzymatic Reduction: Utilizing a ketoreductase enzyme that selectively produces the (R)-alcohol, which can then be converted to the amine.
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Chiral Reducing Agents: Using stoichiometric chiral reducing agents like those derived from boranes.
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Conversion to the Amine: The resulting (R)-7,8-difluorochroman-4-ol can be converted to the amine via methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine equivalent.
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Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization of a suitable salt (e.g., the hydrochloride salt) to achieve high enantiomeric and chemical purity.
Role in Drug Development: HIF-2α Inhibition
The primary significance of (R)-7,8-difluorochroman-4-amine in drug development lies in its role as a crucial intermediate for the synthesis of small-molecule inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α). HIF-2α is a transcription factor that plays a key role in the cellular response to hypoxia and is a validated target in certain cancers, particularly clear cell renal cell carcinoma (ccRCC).
In the synthesis of HIF-2α inhibitors, (R)-7,8-difluorochroman-4-amine serves as a chiral scaffold onto which other pharmacophoric elements are attached. The specific stereochemistry and the fluorine substitution pattern of this intermediate are often critical for achieving high potency and selectivity for the HIF-2α target. The development of these inhibitors represents a significant advancement in targeted cancer therapy.
Conclusion
(R)-7,8-difluorochroman-4-amine is a valuable and specialized chemical entity with a critical role in the development of novel therapeutics targeting the HIF-2α signaling pathway. While detailed public data on its specific physicochemical properties and spectral characteristics are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research and publication of detailed experimental data would be beneficial to the broader scientific community. This document serves as a foundational resource for researchers and drug development professionals working with this important building block.
